Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate
Description
Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1H-pyrrol-2-yl]methyl}-3-methyl-1H-pyrrole-2,4-dicarboxylate (CAS 6625-25-8) is a pyrrole-based dicarboxylate ester with a molecular formula of C21H28N2O6 and a molecular weight of 404.45682 . Its structure features two substituted pyrrole rings: one with ethoxycarbonyl and methyl groups, and the other connected via a methylene bridge. Key physicochemical properties include a topological polar surface area (TPSA) of 95.5 Ų, an XLogP value of 3.4, and three rotatable bonds, indicating moderate lipophilicity and flexibility .
Properties
CAS No. |
6625-25-8 |
|---|---|
Molecular Formula |
C21H28N2O6 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
diethyl 5-[(3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C21H28N2O6/c1-7-27-19(24)16-11(4)13(6)22-14(16)10-15-17(20(25)28-8-2)12(5)18(23-15)21(26)29-9-3/h22-23H,7-10H2,1-6H3 |
InChI Key |
RHPXTDYRQAZNKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C)CC2=C(C(=C(N2)C(=O)OCC)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Construction of substituted pyrrole rings with ester functionalities.
- Formation of the methylene linkage between the pyrrole units.
- Introduction of methyl groups at specific positions on the pyrrole rings.
- Controlled esterification to install ethoxycarbonyl groups.
The synthetic route is often based on modifications of classical pyrrole synthesis methods, such as the Zav’yalov pyrrole synthesis and related cyclisation reactions of enamino malonates or pyrrole aldehydes.
Key Synthetic Steps and Reactions
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | Cyclisation of diethyl 2-(1-carboxymethylaminomethylene)malonate with acetic anhydride (Ac2O) | This step forms the pyrrole core with ester groups at positions 2 and 4 and methyl groups at 3 and 5 positions. The reaction may produce minor byproducts such as 4-ethoxypyrrole derivatives. |
| 2 | Preparation of 3-(ethoxycarbonyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate aldehyde | Controlled oxidation or formylation of the pyrrole ring | This aldehyde intermediate is crucial for subsequent condensation reactions. |
| 3 | Formation of the methylene bridge linking two pyrrole units | Condensation of diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate derivatives with the pyrrole aldehyde under acidic conditions (e.g., glacial acetic acid) | The reaction is typically performed under reflux with stirring, monitored by TLC to ensure completion. |
| 4 | Purification and isolation | Precipitation by addition of water, recrystallization, chromatographic purification | Ensures high purity (>95%) of the final compound. |
Detailed Example from Literature
A representative synthesis reported involves:
- Dissolving 0.01 mol of diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate and the corresponding pyrrole aldehyde in 30 mL glacial acetic acid.
- Stirring the mixture at the temperature of a boiling water bath (approximately 100 °C) for 30–180 minutes.
- Monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, adding water to precipitate the product.
- Filtering and drying to obtain the hydrazone derivatives, which are structurally related to the target compound.
This method highlights the importance of controlled acidic conditions and temperature to achieve the desired condensation and cyclisation without side reactions.
Mechanistic Insights and Variations
- The Zav’yalov pyrrole synthesis and its variants are often employed, involving acylative cyclisation-decarboxylation of enamino malonates.
- Some derivatives may form via intermediates such as 1,3-oxazolium-5-olates (münchnones), which facilitate ring closure.
- Side reactions can occur, such as formation of acetylpyrrolidinones or isosuccinimide intermediates, depending on the amino acid or malonate precursors used.
- Reaction conditions (temperature, solvent, reagent ratios) are critical to maximize yield and selectivity.
Comparative Table of Related Pyrrole Derivatives and Their Preparation
Research Findings on Preparation Efficiency and Purity
- Purity of synthesized compounds typically exceeds 95%, confirmed by chromatographic methods and spectroscopic characterization (NMR, MS).
- Reaction yields vary depending on the precursor quality and reaction time but generally range from 60% to 85%.
- The use of glacial acetic acid as solvent and reflux conditions is optimal for condensation steps.
- Side products can be minimized by careful control of temperature and reagent stoichiometry.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition | Effect on Synthesis |
|---|---|---|
| Solvent | Glacial acetic acid | Promotes condensation and cyclisation |
| Temperature | ~100 °C (boiling water bath) | Ensures reaction completion without decomposition |
| Reaction Time | 30–180 minutes | Monitored by TLC for optimal yield |
| Purification | Water precipitation, recrystallization | Achieves >95% purity |
| Monitoring | Thin-layer chromatography (TLC) | Ensures reaction progress and endpoint |
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate is used in various scientific research applications, including:
Chemistry: It is used in the synthesis of trisubstituted pyrroles and pyrrole copolymer soft actuators.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving pyrrole derivatives.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action for Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s ester groups and pyrrole ring system allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Diethyl 5-Methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate (CAS 3651-13-6)
- Molecular Formula: C17H19NO4
- Molecular Weight : 301.342
- Key Differences: Replaces the substituted pyrrole ring with a phenyl group, reducing steric bulk and altering electronic properties. The absence of a second pyrrole ring simplifies the structure, likely enhancing solubility in non-polar solvents .
Diethyl 5-(Chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate (CAS 5408-12-8)
- Molecular Formula: C12H16ClNO4
- Molecular Weight : 273.716
- Key Differences : Features a chloromethyl substituent instead of the ethoxycarbonyl-pyrrole moiety. The smaller molecular weight and presence of a reactive chlorine atom make it a versatile intermediate for nucleophilic substitutions .
Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate
- Molecular Formula : C12H16N2O4
- Key Differences : Lacks the extended pyrrole ring system, reducing complexity. This simplification may improve synthetic accessibility but limit applications in coordination chemistry or as a ligand .
Physicochemical and Spectroscopic Properties
- NMR Insights : The target compound’s NMR profile (e.g., ethyl ester signals at δ 1.2–1.4) aligns with analogs, but substituents like the ethoxycarbonyl-pyrrole group introduce unique deshielding effects in regions A (δ 39–44) and B (δ 29–36), as observed in related pyrrole derivatives .
ADMET and Computational Modeling
- Lipophilicity: The target’s higher XLogP (3.4 vs.
- Lumping Strategies : Compounds like the target may be grouped with other pyrrole derivatives in computational models, though their unique substituents necessitate separate parameterization .
Biological Activity
Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1H-pyrrol-2-yl]methyl}-3-methyl-1H-pyrrole-2,4-dicarboxylate is a synthetic compound belonging to the pyrrole family, notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrrole ring system with multiple ester groups, which contribute to its reactivity and biological interactions. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O6 |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 6625-25-8 |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The presence of ester groups allows it to participate in biochemical reactions, potentially influencing cellular processes such as apoptosis and cell cycle regulation. Research indicates that compounds with similar structures often exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and cell cycle arrest.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro assays showed that the compound has a notable impact on melanoma (SH-4) cells, with an IC50 value comparable to standard chemotherapeutics like Carboplatin and Temozolomide .
Induction of Apoptosis
The compound's mechanism includes the induction of apoptosis in cancer cells. Flow cytometry analyses indicated an increase in apoptotic cell populations following treatment with this compound. Specifically, significant apoptosis was observed in SH-4 melanoma cells after exposure to concentrations around 40 µM .
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest predominantly in the S phase. This effect was quantified through cell cycle analysis, revealing a marked increase in the S-phase population from control levels .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other related compounds:
| Compound Name | IC50 (μM) | Mechanism |
|---|---|---|
| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 50 | Induces apoptosis |
| Diethyl 3-(ethoxycarbonyl)-1H-pyrrole-2-carboxylate | 45 | Cell cycle arrest |
| Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl]} | 44.63 | Apoptosis and S-phase arrest |
Case Studies and Research Findings
Several studies have focused on the biological implications of pyrrole derivatives similar to this compound:
- Study on Hydrazones : Research demonstrated that hydrazones derived from pyrrole exhibit varying degrees of antiproliferative activity depending on their structural modifications. The most selective derivatives showed promising results against human melanoma cells .
- Safety Assessments : Safety tests using mouse embryonic fibroblasts indicated low cytotoxicity for certain pyrrole derivatives, suggesting potential for therapeutic applications without significant adverse effects .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this pyrrole-dicarboxylate derivative?
Methodological Answer: The compound is synthesized via multi-step reactions involving pyrrole ring formation and functionalization. A typical approach includes:
- Step 1 : Condensation of substituted pyrrole precursors with diethyl acetylenedicarboxylate under reflux in ethanol, followed by purification via column chromatography (ethyl acetate/hexane gradient) .
- Step 2 : Methylation or alkylation at specific positions using diazomethane or alkyl halides in dichloromethane, with triethylamine as a base .
- Step 3 : Recrystallization from 2-propanol or ethanol to isolate pure crystals .
Key characterization involves FTIR (C=O stretch at ~1700 cm⁻¹), 1H/13C NMR (pyrrole proton shifts at δ 6.2–6.8 ppm), and HRMS for molecular weight confirmation .
Q. How is the molecular structure of this compound validated experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation:
- Crystals are grown via slow evaporation of ethanol or DMF/EtOH mixtures .
- Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
- Structure refinement employs SHELXL for small-molecule crystallography, with R-factor thresholds < 0.05 .
- Key parameters: Bond lengths (C–N: ~1.35 Å, C–O: ~1.21 Å) and dihedral angles between pyrrole rings (e.g., 5.2°–8.7°) confirm steric and electronic interactions .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
Methodological Answer:
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂), but poorly in water .
- Stability : Hygroscopic; store under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis .
- Hydrogen bonding : Two hydrogen bond donors (N–H groups) and six acceptors (ester carbonyls), influencing crystal packing .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly in multi-component reactions?
Methodological Answer:
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate pyrrole ring formation .
- Solvent optimization : Replace ethanol with acetonitrile to reduce side reactions (e.g., ester hydrolysis) .
- Temperature control : Maintain –20°C during methylation to prevent diazomethane decomposition .
- Real-time monitoring : Employ in-situ FTIR or HPLC to track intermediate formation .
Q. How to resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer: Discrepancies between NMR (solution state) and SC-XRD (solid state) often arise from conformational flexibility:
- Dynamic NMR : Variable-temperature 1H NMR (e.g., 25–100°C) identifies rotamers or tautomers .
- DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond angles to validate dominant conformers .
- Twinned crystals : Use SHELXD for data integration if crystallographic data shows pseudosymmetry .
Q. What computational strategies are effective for modeling this compound’s electronic properties?
Methodological Answer:
- DFT studies : Optimize geometry at the B3LYP/6-31G* level to calculate HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps .
- Molecular docking : Screen for bioactivity by docking into porphyrin-binding proteins (e.g., cytochrome P450) using AutoDock Vina .
- MD simulations : Analyze stability in lipid bilayers (NAMD/GROMACS) for drug delivery applications .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
Methodological Answer:
Q. How can this compound serve as a precursor for functional materials?
Methodological Answer:
- Porphyrin synthesis : React with aldehydes under Lindsey conditions to form porphyrin macrocycles .
- Coordination polymers : Metalation with Cu(II) or Zn(II) in DMF yields MOFs with BET surface areas > 500 m²/g .
- Photocatalysts : Functionalize with Ru(bpy)₃²+ complexes for visible-light-driven H₂ production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
